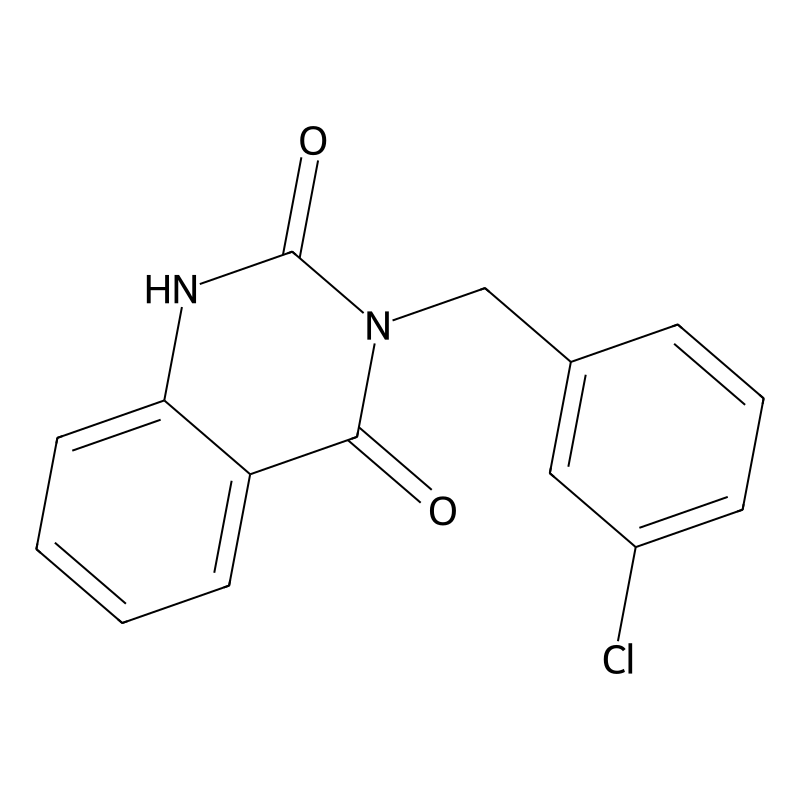

3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by a quinazoline core structure substituted with a 3-chlorobenzyl group at the 3-position and dione functionalities at the 2 and 4 positions. This compound exhibits significant structural features, including two carbonyl groups (C=O) that contribute to its reactivity and biological activity. The presence of the chlorobenzyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

There is no current research available on the specific mechanism of action of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. However, studies suggest that some quinazoline-2,4(1H,3H)-dione derivatives may act as antibacterial agents by inhibiting bacterial enzymes like gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication []. Further research is needed to confirm if 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione exhibits similar antibacterial properties and its specific mechanism of action.

The chemical reactivity of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione can be attributed to its dione structure, which allows for various reactions such as:

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of amine derivatives.

- Cyclization Reactions: Under appropriate conditions, this compound can participate in cyclization to form more complex heterocycles.

- Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups using reducing agents like lithium aluminum hydride.

Research has indicated that quinazoline derivatives, including 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities:

- Anticancer Activity: Some studies have reported that quinazoline derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against HCT-116 cells .

- Inhibition of Kinases: Quinazolines are known to inhibit receptor tyrosine kinases such as VEGFR-2 and c-Met, which are critical in cancer progression .

- Antiviral Properties: Certain quinazoline derivatives have been investigated for their potential antiviral activities, particularly against hepatitis C virus .

The synthesis of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

- Cyclization from Precursors: Starting from 2-amino benzoyl chloride and chlorobenzylamine can lead to the formation of the quinazoline ring through cyclization reactions.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, often employing microwave irradiation for enhanced yields .

The applications of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione are diverse:

- Pharmaceutical Development: Due to its biological activity, this compound is a candidate for drug development targeting cancer and viral infections.

- Chemical Probes: It may serve as a chemical probe in research settings to study kinase signaling pathways.

- Material Science: Quinazoline derivatives are also explored in material science for their unique electronic properties.

Interaction studies involving 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione have focused on:

- Molecular Docking Studies: These studies help elucidate how the compound interacts with target proteins like kinases. For instance, docking studies have shown favorable interactions between quinazoline derivatives and active sites of kinases such as c-Met .

- Binding Affinity Assessments: Experimental techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantify binding affinities with target proteins.

Several compounds share structural similarities with 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)quinazoline-4(3H)-one | Substituted phenyl group | Anticancer activity |

| 6-Methoxyquinazoline-2,4-dione | Methoxy group at C6 | Antiviral properties |

| 4-(Trifluoromethyl)quinazoline-2(1H)-one | Trifluoromethyl substitution | Kinase inhibition |

Uniqueness of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

What sets this compound apart is its specific chlorobenzyl substitution which may enhance its lipophilicity and potential for crossing biological membranes compared to other quinazolines. Additionally, its dual functionality as both an anticancer and antiviral agent makes it particularly interesting in medicinal chemistry.